

Physical characteristics of 3-Amino-N-isopropylbenzenesulfonamide

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Compound of Interest

Compound Name: 3-Amino-N-isopropylbenzenesulfonamide

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An In-Depth Technical Guide to the Physical Characteristics of 3-Amino-N-isopropylbenzenesulfonamide

This guide provides a comprehensive overview of the core physical and chemical characteristics of **3-Amino-N-isopropylbenzenesulfonamide** (CAS: 118837-66-4), a key intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights and detailed methodologies for the empirical validation of its properties. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Significance of Physicochemical Profiling

3-Amino-N-isopropylbenzenesulfonamide is a benzenesulfonamide derivative recognized for its role as a versatile building block in the synthesis of novel therapeutic agents, particularly in antiviral research targeting HIV-1 Capsid (CA) protein inhibitors.[1] Its utility extends to the development of sulfa drugs, enzyme inhibitors, and even agrochemicals.[2] A thorough understanding of its physical characteristics is not merely academic; it is a prerequisite for successful drug development. Properties such as solubility, melting point, and pKa directly influence formulation strategies, bioavailability, and metabolic stability. This guide outlines the theoretical and experimental approaches to fully characterize this important molecule.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the foundation upon which all other characterization rests.

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Formulation and Bioavailability

Solubility is paramount for drug delivery. The molecule's structure, with a polar sulfonamide and amino group, and a nonpolar aromatic ring and isopropyl group, suggests amphiphilic character. Its solubility will thus be highly dependent on the solvent system.

Theoretical Assessment:

- **Aqueous Solubility:** Likely to be low due to the hydrophobic benzene and isopropyl moieties, but enhanced at acidic or basic pH due to the salt formation of the basic amino group and acidic sulfonamide proton, respectively.
- **Polar Aprotic Solvents (e.g., DMSO, DMF):** Expected to be highly soluble due to the ability of these solvents to disrupt hydrogen bonds and solvate both polar and nonpolar regions.
- **Alcohols (e.g., Ethanol, Methanol):** Expected to have moderate to good solubility due to hydrogen bonding potential.
- **Nonpolar Solvents (e.g., Hexane, Toluene):** Expected to be poorly soluble.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

- **Preparation:** Add an excess amount of **3-Amino-N-isopropylbenzenesulfonamide** to a series of vials, each containing a known volume of a selected solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO).
- **Equilibration:** Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained.

- **Sample Processing:** After equilibration, allow the vials to stand for a short period for solids to settle. Centrifuge the samples to pellet any remaining solid.
- **Quantification:** Carefully withdraw a precise aliquot from the supernatant, ensuring no solid is disturbed. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Table 2: Predicted and Experimental Solubility Log

Solvent	Predicted Solubility	Experimental Observation (mg/mL)
Water (pH 7.0)	Low	To be determined
PBS (pH 7.4)	Low to Moderate	To be determined
0.1 M HCl	Moderate to High	To be determined
0.1 M NaOH	Moderate to High	To be determined
Ethanol	Moderate	To be determined
DMSO	High	To be determined

| Hexane | Very Low | To be determined |

Ionization Constants (pKa): Predicting In-Vivo Behavior

The molecule possesses two key ionizable centers: the basic aromatic amine (aniline derivative) and the weakly acidic sulfonamide N-H proton. The pKa values dictate the charge state of the molecule at a given pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.

- **Basic pKa (pKa₁):** The 3-amino group is expected to have a pKa around 3-5, typical for anilines with an electron-withdrawing group (the sulfonamide) in the meta position.

- Acidic pKa (pKa₂): The sulfonamide proton is weakly acidic, with a pKa typically in the range of 9-11. [3] Experimental Protocol: Potentiometric Titration
- Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
- Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Maintain a constant temperature.
- Acidic Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
- Basic Titration: In a separate experiment, titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Advanced software can be used to calculate the pKa from the first derivative of the curve.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and is essential for quality control.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

- N-H Stretching: Two distinct sharp peaks are expected around 3300-3500 cm⁻¹ for the primary amine (-NH₂), and a single, potentially broader peak in the same region for the secondary sulfonamide (R-SO₂-NH-R'). [4]* S=O Stretching: Strong, characteristic absorptions for the sulfonyl group (-SO₂) are expected around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
- Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
- Aromatic C-H Bending: Bending patterns below 900 cm⁻¹ can help confirm the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- ^1H NMR:
 - Aromatic Protons (4H): Complex multiplets expected in the δ 6.5-7.5 ppm range.
 - Amine Protons ($-\text{NH}_2$, 2H): A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 3.5-5.0 ppm. This signal will disappear upon D_2O exchange. [5] * Isopropyl CH (1H): A multiplet (septet) around δ 3.0-4.0 ppm.
 - Isopropyl CH_3 (6H): A doublet around δ 1.2 ppm.
 - Sulfonamide NH (1H): A broad signal, potentially a doublet if coupled to the isopropyl CH, whose position is variable. This signal will also disappear upon D_2O exchange. [5] * ^{13}C NMR:
 - Aromatic Carbons: Six distinct signals are expected in the δ 110-150 ppm range.
 - Isopropyl Carbons: Two signals, one for the CH carbon ($\sim\delta$ 45-55 ppm) and one for the two equivalent CH_3 carbons ($\sim\delta$ 20-25 ppm). [5]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion (M^+): The spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (214.0776 for $[\text{M}]^+$).
- Nitrogen Rule: The molecular weight of 214 is an even number, which is consistent with the presence of an even number of nitrogen atoms (two) in the molecule. [5] * Key Fragmentation: Expect fragmentation patterns involving the loss of the isopropyl group, cleavage of the S-N bond, and loss of SO_2 .

Conclusion

The physical characteristics of **3-Amino-N-isopropylbenzenesulfonamide** define its behavior from the synthesis flask to potential in-vivo applications. While computational tools provide valuable estimates, the rigorous experimental determination of its melting point, solubility, pKa, and spectroscopic profile is indispensable. The protocols and theoretical insights provided in this guide serve as a robust framework for researchers to generate the high-quality data necessary for advancing drug discovery and development programs that utilize this versatile chemical intermediate.

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